5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoic acid group, which consists of a benzene ring attached to a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds in the molecule and the arrangement of atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxylic acid group is typically acidic and can participate in reactions with bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the functional groups present in the molecule. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a pyrimidine ring could influence its solubility in various solvents .Scientific Research Applications
Metabolic Pathways and Excretion
Research into the metabolic pathways and excretion of hydroxybenzoic acid derivatives, which are structurally related to 5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid, reveals insights into human exposure and pharmacokinetics. Studies on parabens, which share a hydroxybenzoic acid core, have demonstrated that these compounds are metabolized and eliminated through specific pathways in humans. For instance, pharmacokinetic profiles have been established for propyl paraben in humans following oral administration, identifying metabolites and pathways relevant to the metabolism of hydroxybenzoic acid derivatives. This information is critical for understanding the biological fate of compounds like this compound in scientific research applications (Shin et al., 2019).
Antioxidant Properties and Health Effects
Ellagitannins, compounds structurally related to this compound due to their hydroxybenzoic acid units, have been studied for their antioxidant properties and potential health benefits. Research involving the consumption of ellagitannin-rich foods has identified biomarkers of human exposure to these dietary polyphenols, which have antioxidant and cancer chemopreventive activities. Such studies help in understanding the health implications of compounds with hydroxybenzoic acid components and their metabolic derivatives in humans (Cerdá et al., 2005).
Exposure and Safety Assessments
The safety and exposure assessments of hydroxybenzoic acid derivatives, including parabens, have been a focus of scientific research due to their widespread use and potential endocrine-disrupting activities. Studies have explored the occurrence, metabolism, and excretion of these compounds in humans and animals, providing insights into their pharmacokinetics and toxicology. This research is essential for evaluating the safety of chemicals structurally related to this compound and understanding their impact on human health (Liao et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-7-6-11(18)16-13(14-7)15-8-3-4-10(17)9(5-8)12(19)20/h3-6,17H,2H2,1H3,(H,19,20)(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMQDCEJXWTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.